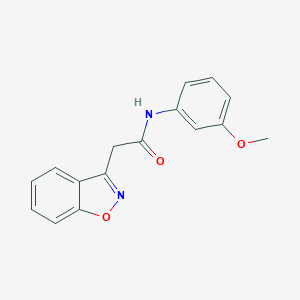

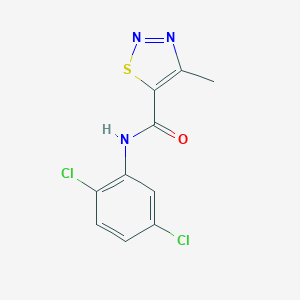

![molecular formula C12H11N3O3S B487660 2-{[(4-甲基-1,2,3-噻二唑-5-基)羰基]氨基}苯甲酸甲酯 CAS No. 724435-67-0](/img/structure/B487660.png)

2-{[(4-甲基-1,2,3-噻二唑-5-基)羰基]氨基}苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate, also known as MTB, is a chemical compound used in scientific research applications. It is a member of the thiadiazole family and is known for its unique properties and potential applications in various fields of research.

作用机制

The mechanism of action of Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer treatment.

Biochemical and Physiological Effects:

Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. In addition, Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate has been shown to have antioxidant properties and may have potential as a neuroprotective agent.

实验室实验的优点和局限性

Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate has several advantages as a research tool, including its fluorescent properties, its potential as a drug delivery agent, and its potential as a biosensor. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

未来方向

There are several future directions for research on Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate, including further studies on its potential as a cancer treatment, its use as a biosensor for the detection of various biomolecules, and its potential as a neuroprotective agent. In addition, further research is needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.

In conclusion, Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate is a unique chemical compound with potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate as a research tool and as a potential therapeutic agent.

合成方法

Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate can be synthesized using a variety of methods, including the reaction of 4-methyl-1,2,3-thiadiazol-5-amine with methyl 2-bromo-benzoate in the presence of a base. The resulting product is then purified using column chromatography to obtain pure Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate. Other methods of synthesis include the reaction of 4-methyl-1,2,3-thiadiazol-5-amine with methyl 2-chloro-benzoate in the presence of a base or the reaction of 4-methyl-1,2,3-thiadiazol-5-amine with methyl 2-iodo-benzoate in the presence of a palladium catalyst.

科学研究应用

抗菌活性

4-甲基-1,2,3-噻二唑-5-羧酸衍生物在抗菌活性筛选中显示出令人鼓舞的结果 . 这些化合物已被观察到对革兰氏阳性菌特别有效 . 例如,具有 5-硝基-2-呋喃酰基部分的化合物表现出显着的生物活性 .

抗癌活性

三唑衍生物与所讨论的化合物具有某些结构相似性,已显示出对各种癌细胞系的有效细胞毒活性 . 这表明“2-{[(4-甲基-1,2,3-噻二唑-5-基)羰基]氨基}苯甲酸甲酯”在抗癌方面具有潜在的应用价值。

抗HIV活性

据报道,吲哚基和氧杂色烯基黄酮衍生物作为抗HIV-1药物具有潜力 . 鉴于结构相似性,“2-{[(4-甲基-1,2,3-噻二唑-5-基)羰基]氨基}苯甲酸甲酯”也可能在该领域有应用价值。

合成新化合物

“2-{[(4-甲基-1,2,3-噻二唑-5-基)羰基]氨基}苯甲酸甲酯”可能用作合成新化合物的构建单元。 该分子中存在多个官能团,提供了可在有机合成中利用的众多反应点 .

生物活性研究

该化合物可用于生物活性研究。 已知四唑衍生物表现出强烈的负诱导效应(-I 电子吸电子)和弱的正共轭效应(+M 电子释放) . 此特性可能有助于研究类似化合物的生物活性。

分子对接

“2-{[(4-甲基-1,2,3-噻二唑-5-基)羰基]氨基}苯甲酸甲酯”可用于分子对接研究。 这些研究对于药物发现和开发过程至关重要 .

属性

IUPAC Name |

methyl 2-[(4-methylthiadiazole-5-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S/c1-7-10(19-15-14-7)11(16)13-9-6-4-3-5-8(9)12(17)18-2/h3-6H,1-2H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXIXPKFHVMVQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=CC=C2C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate](/img/structure/B487614.png)

![Methyl 3-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate](/img/structure/B487616.png)

![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487716.png)

![3-(3-Fluorophenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487736.png)

![3-(3-Fluorophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487742.png)

![3-(3-Methylphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487784.png)

![6-(3-Chlorophenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487786.png)